4-Chloro-3-nitro-1,5-naphthyridine
Description
Contextual Significance of Naphthyridine Derivatives in Organic and Medicinal Chemistry
Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a class of "privileged structures" in medicinal chemistry. nih.gov Their scaffold is present in numerous biologically active molecules, demonstrating a wide array of pharmacological properties. nih.govnih.gov This has spurred extensive research into their synthesis and functionalization.
The diverse biological activities exhibited by naphthyridine derivatives include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govtandfonline.com For instance, nalidixic acid, a 1,8-naphthyridine (B1210474) derivative, was one of the earliest synthetic antibacterial agents. nih.gov The versatility of the naphthyridine core allows for the introduction of various substituents, enabling the fine-tuning of their biological and chemical properties. tandfonline.comnih.gov This adaptability has made them a cornerstone in the development of new therapeutic agents and functional materials. acs.orgnih.gov
Rationale for Focused Academic Inquiry into 4-Chloro-3-nitro-1,5-naphthyridine (B6163343)
The specific substitution pattern of this compound provides a compelling reason for its dedicated study. The presence of a chloro group at the 4-position and a nitro group at the 3-position on the 1,5-naphthyridine (B1222797) framework creates a molecule with distinct electronic and reactive properties.
Historical Perspective on Substituted Naphthyridine Synthesis and Reactivity
The synthesis of naphthyridines dates back to the early 20th century, with the first unsubstituted 1,5-naphthyridine being prepared in 1927. nih.gov Since then, a variety of synthetic methods have been developed to construct the naphthyridine core and introduce substituents at different positions.
Early methods often relied on classical condensation reactions like the Skraup and Friedländer syntheses. nih.govorganic-chemistry.org Over the years, more sophisticated and efficient methods have emerged, including transition metal-catalyzed cross-coupling reactions and multi-component reactions. nih.govorganic-chemistry.org The reactivity of substituted naphthyridines has also been extensively explored. For example, the amination of chloro-substituted naphthyridines is a well-established method for introducing amino groups, which are often crucial for biological activity. nih.govmdpi.com The study of these reactions has provided a deep understanding of the structure-reactivity relationships within this class of compounds.
Research Objectives and Scope of Investigation for this compound
The primary research objectives for this compound are centered on leveraging its unique reactivity for the synthesis of novel compounds and exploring their potential applications. Key areas of investigation include:
Exploring Nucleophilic Substitution Reactions: A major focus is on the displacement of the C4-chloro group with various nucleophiles, such as amines, alcohols, and thiols, to generate a library of new 1,5-naphthyridine derivatives. nih.govmdpi.com
Modification of the Nitro Group: Research also involves the reduction of the nitro group to an amino group, which can then be further functionalized. This transformation significantly alters the electronic and biological properties of the molecule.
Investigating Biological Activity: The synthesized derivatives are often screened for a range of biological activities, including antimicrobial and anticancer properties, to identify potential lead compounds for drug discovery.
The scope of the investigation is generally confined to the chemical synthesis and characterization of new derivatives and the preliminary evaluation of their biological potential in a laboratory setting.
Properties
IUPAC Name |
4-chloro-3-nitro-1,5-naphthyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-7-6(12(13)14)4-11-5-2-1-3-10-8(5)7/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOIXMGDTOEUQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=C2N=C1)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 3 Nitro 1,5 Naphthyridine
Retrosynthetic Analysis for 4-Chloro-3-nitro-1,5-naphthyridine (B6163343)
A logical retrosynthetic analysis of this compound suggests that the final molecule can be assembled through a series of key transformations. The primary disconnections involve the introduction of the chloro and nitro groups onto a pre-existing 1,5-naphthyridine (B1222797) core. This leads to three main retrosynthetic pathways:
Chlorination of a nitronaphthyridine precursor: This approach involves the initial nitration of a 1,5-naphthyridine derivative, followed by a selective chlorination reaction at the 4-position.
Nitration of a chloronaphthyridine precursor: Conversely, one could first introduce the chlorine atom at the 4-position of the 1,5-naphthyridine ring, followed by regioselective nitration at the 3-position.
Cyclization of functionalized pyridine (B92270) precursors: This strategy involves the construction of the 1,5-naphthyridine ring system from appropriately substituted pyridine derivatives that already contain the necessary functionalities or their precursors.
Precursor Synthesis and Optimization Strategies
The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. For pathways involving the functionalization of a pre-formed 1,5-naphthyridine ring, the synthesis of the parent 1,5-naphthyridine or its substituted derivatives is the initial step.
One of the common precursors is 4-hydroxy-1,5-naphthyridine, which can be prepared through condensation and cyclization reactions. nih.gov For instance, the reaction of 3-aminopyridine (B143674) with diethyl malonate or similar reagents can lead to the formation of the 1,5-naphthyridine skeleton. Optimization of these cyclization reactions often involves exploring different catalysts, solvents, and reaction temperatures to maximize the yield and purity of the desired product.
Direct Synthetic Pathways to this compound
Direct synthetic routes to this compound typically involve a sequence of cyclization, nitration, and chlorination reactions.
Cyclization Reactions for 1,5-Naphthyridine Core Formation
Several classical and modern cyclization reactions are employed to construct the 1,5-naphthyridine core. researchgate.netencyclopedia.pub These methods are crucial for building the fundamental heterocyclic framework.
Skraup Synthesis: The Skraup synthesis is a well-established method for synthesizing quinolines and can be adapted for naphthyridines. It involves the reaction of an aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene (B124822) or arsenic pentoxide), and sulfuric acid. While effective, the harsh reaction conditions can sometimes lead to low yields and the formation of byproducts. thieme-connect.de
Friedländer Annulation: The Friedländer synthesis offers a milder alternative for constructing the 1,5-naphthyridine ring. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester). encyclopedia.pubnih.gov This method provides good regioselectivity and is often preferred for its more benign reaction conditions.
Gould-Jacobs Reaction: The Gould-Jacobs reaction is another valuable tool for synthesizing quinolin-4-ols, which can be precursors to the desired naphthyridinols. This reaction involves the condensation of an aniline (B41778) (or aminopyridine) with an alkoxymethylenemalonate derivative, followed by thermal cyclization. The resulting naphthyridinol can then be further functionalized. nih.gov
| Cyclization Reaction | Reactants | Key Features |
| Skraup Synthesis | Aminopyridine, Glycerol, Oxidizing Agent, Sulfuric Acid | Harsh conditions, potential for low yields. thieme-connect.de |
| Friedländer Annulation | o-Aminoaryl Aldehyde/Ketone, Activated Methylene Compound | Milder conditions, good regioselectivity. encyclopedia.pubnih.gov |
| Gould-Jacobs Reaction | Aminopyridine, Alkoxymethylenemalonate | Forms a hydroxy-substituted naphthyridine precursor. nih.gov |
Regioselective Nitration Methodologies of Naphthyridine Scaffolds
The introduction of a nitro group at the C3 position of the 1,5-naphthyridine ring requires careful control of the reaction conditions to achieve the desired regioselectivity. The electron-withdrawing nature of the nitrogen atoms in the naphthyridine ring deactivates it towards electrophilic substitution.
Common nitrating agents include a mixture of nitric acid and sulfuric acid. The position of nitration is influenced by the existing substituents on the ring and the reaction conditions. For a 1,5-naphthyridine system, the 3- and 7-positions are generally the most susceptible to electrophilic attack. Achieving selectivity for the 3-position may require the use of milder nitrating agents or the presence of directing groups on the naphthyridine scaffold.
Chlorination Protocols for Naphthyridine Systems
The conversion of a hydroxyl group at the C4 position to a chloro group is a common and crucial step in the synthesis of 4-chloro-1,5-naphthyridine (B1297630) derivatives. This transformation is typically achieved using standard chlorinating agents.
Phosphorus oxychloride (POCl₃) is the most widely used reagent for this purpose. nih.gov The reaction involves heating the corresponding 1,5-naphthyridin-4-one with neat POCl₃ or in a high-boiling solvent. Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be employed. The resulting 4-chloro-1,5-naphthyridine is a versatile intermediate that can undergo various nucleophilic substitution reactions. lookchem.com
| Reagent | Substrate | Product | Typical Conditions |
| Phosphorus Oxychloride (POCl₃) | 1,5-Naphthyridin-4-one | 4-Chloro-1,5-naphthyridine | Reflux in neat POCl₃ or high-boiling solvent. nih.gov |
| Phosphorus Pentachloride (PCl₅) | 1,5-Naphthyridin-4-one | 4-Chloro-1,5-naphthyridine | Heating with PCl₅. |
Modern Synthetic Approaches to this compound
While classical methods remain valuable, modern synthetic chemistry has introduced more efficient and versatile approaches for the synthesis of complex heterocyclic systems like this compound. These methods often focus on improving yields, reducing reaction steps, and enhancing functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, have revolutionized the synthesis of substituted pyridines and, by extension, naphthyridines. nih.gov These reactions allow for the late-stage introduction of various substituents, providing a modular and flexible approach to the synthesis of highly functionalized naphthyridine derivatives.
Furthermore, the development of novel cyclization strategies and the use of microwave-assisted synthesis have significantly accelerated the preparation of these compounds. These modern techniques often lead to higher yields in shorter reaction times and with improved purity profiles compared to traditional methods.
Multi-Component Reactions for Efficient Access
While the direct synthesis of this compound via a specific, documented multi-component reaction is not prominently featured in available literature, the synthesis of related naphthyridine cores often employs such strategies. For instance, functionalized nih.govrsc.orgnaphthyridine derivatives have been efficiently prepared through a three-component domino reaction of glutaraldehyde, malononitrile, and β-ketoamides under catalyst-free conditions in ethanol (B145695). rsc.org The design of a novel MCR for this compound would likely involve the strategic selection of three or more components that could assemble the chloro- and nitro-substituted pyridine rings in a single, convergent step. The development of such a protocol remains a target for synthetic chemists seeking to streamline access to this important building block.
Catalyst-Mediated Synthesis (e.g., Palladium-Catalyzed Reactions)
Catalyst-mediated synthesis, particularly using transition metals like palladium, offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct palladium-catalyzed synthesis of this compound is not standard, palladium catalysis is crucial in the synthesis of its precursors and in its subsequent reactions.
Palladium catalysts are instrumental in cross-coupling reactions that can be used to build the naphthyridine skeleton or functionalize it. More directly relevant is the potential for palladium-catalyzed C–H functionalization. Recent advances have demonstrated palladium-catalyzed direct C–H nitration on various aromatic systems, a process that could theoretically be applied to a 4-chloro-1,5-naphthyridine substrate to install the nitro group at the C3 position. rsc.org For example, a palladium-catalyzed process has been described for the nitration and cyclization of sulfonyl hydrazides to form 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org
Furthermore, the chlorine atom in the target molecule is primed for palladium-catalyzed reactions, such as Buchwald-Hartwig amination, which is used to couple amines with aryl halides. nih.gov This highlights the synthetic utility of the compound as a substrate in palladium-catalyzed transformations. A hypothetical palladium-catalyzed synthesis could involve the coupling of a suitably substituted pyridine with another fragment, followed by a cyclization and nitration sequence.
| Catalyst System | Reaction Type | Substrate Class | Product Class | Relevance to Target Synthesis | Reference |
| Pd(OAc)₂ / BINAP | Buchwald-Hartwig Amination | Chloro-1,5-naphthyridines | Amino-1,5-naphthyridines | Demonstrates reactivity of the C-Cl bond for further functionalization. | nih.gov |
| Pd(OAc)₂ / Ag₂CO₃ | C-H Nitration/Cyclization | Sulfonyl Hydrazides | Nitroindazoles | Shows potential for direct C-H nitration of the naphthyridine core. | rsc.org |
| Pd/C | Dehalogenation | Chloro-1,6-naphthyridines | 1,6-Naphthyridines | A potential side-reaction to consider during other catalytic steps. | |
| Pd/NHC Complex | Reductive C-N Coupling | Nitroaromatics | Diarylamines | Advanced method for C-N bond formation using nitroarenes. | nih.gov |
Green Chemistry Principles in the Synthesis of this compound
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of this compound and its precursors to improve safety and environmental impact.
Key green chemistry strategies applicable to naphthyridine synthesis include:
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. This has been successfully applied in the synthesis of 4-hydroxy- nih.govnih.govnaphthyridine-3-carbonitriles and other naphthyridine derivatives, often leading to higher yields in shorter times. researchgate.netrroij.com
Use of Benign Solvents: Replacing hazardous organic solvents with environmentally friendly alternatives like water or ethanol is a core principle of green chemistry. Catalyst-free MCRs for synthesizing nih.govrsc.orgnaphthyridines have been effectively carried out in ethanol. rsc.org
Biocatalysis: Employing enzymes or whole-cell systems as catalysts can lead to highly selective reactions under mild conditions. For instance, a green method for the N-oxidation of 1,5-naphthyridines using a whole-cell bioconversion process has been developed, showcasing high productivity and selectivity. nih.gov
Atom Economy: Designing synthetic routes, such as MCRs, that maximize the incorporation of all reactant atoms into the final product minimizes waste.
The traditional nitration step, often using a mixture of concentrated nitric and sulfuric acids, presents significant environmental and safety challenges. Developing greener nitration methods, perhaps using solid acid catalysts or milder nitrating agents, would represent a significant advancement in the sustainable synthesis of this compound.
| Method | Traditional Approach | Green Alternative | Key Advantage | Reference |
| Heating | Oil bath, reflux (hours) | Microwave irradiation (minutes) | Reduced reaction time, energy efficiency. | researchgate.netrroij.com |
| Solvent | Dioxane, DMF, Chlorobenzene | Ethanol, Water | Reduced toxicity and environmental impact. | nih.govrsc.org |
| Catalysis | Stoichiometric strong acids | Biocatalysis (whole-cell systems) | High selectivity, mild conditions, biodegradable catalyst. | nih.gov |
| Reaction Type | Multi-step linear synthesis | Multi-component reaction (MCR) | Fewer steps, higher atom economy, less waste. | rsc.org |
Reactivity and Transformation of 4 Chloro 3 Nitro 1,5 Naphthyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Chloro Position
The chlorine atom at the C-4 position of the 1,5-naphthyridine (B1222797) ring is exceptionally labile and readily undergoes nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a consequence of the strong electron-withdrawing effects exerted by the adjacent nitro group at C-3 and the ring nitrogen atom at position 5. These groups stabilize the intermediate Meisenheimer complex formed during the addition-elimination mechanism, thereby lowering the activation energy of the reaction. The substitution reaction provides a versatile pathway to a wide array of 4-substituted-3-nitro-1,5-naphthyridine derivatives.
4-Chloro-3-nitro-1,5-naphthyridine (B6163343) reacts readily with various nitrogen-based nucleophiles, including primary and secondary amines, as well as hydrazine and its derivatives. These reactions typically proceed under mild conditions to yield the corresponding 4-amino-3-nitro-1,5-naphthyridine compounds. For instance, the reaction with methylamine leads to the formation of 4-methylamino-3-nitro-1,5-naphthyridine nih.gov. Similarly, reactions with other amines like anilines and aliphatic amines can be expected to proceed efficiently researchgate.net.
The reaction with hydrazine hydrate offers a pathway to 4-hydrazinyl-3-nitro-1,5-naphthyridine, a versatile intermediate for the synthesis of more complex heterocyclic systems researchgate.net. The general reactivity pattern allows for the introduction of a diverse range of amino functionalities at the C-4 position.
| Nitrogen Nucleophile | Product Structure | Typical Conditions | Reference |
|---|---|---|---|
| Methylamine (CH₃NH₂) | 4-Methylamino-3-nitro-1,5-naphthyridine | Liquid methylamine, KMnO₄ | nih.gov |
| Hydrazine Hydrate (N₂H₄·H₂O) | 4-Hydrazinyl-3-nitro-1,5-naphthyridine | Boiling DMF | researchgate.net |
| Aniline (B41778) (C₆H₅NH₂) | 4-Anilino-3-nitro-1,5-naphthyridine | Ethanol (B145695), reflux | researchgate.net |
| p-Toluidine (CH₃C₆H₄NH₂) | 4-(p-Toluidino)-3-nitro-1,5-naphthyridine | Ethanol, reflux | researchgate.net |
The activated chloro group can also be displaced by oxygen nucleophiles such as alkoxides and phenoxides to form the corresponding ethers. Reactions with sodium methoxide or sodium ethoxide in their respective alcohols would yield 4-methoxy-3-nitro-1,5-naphthyridine and 4-ethoxy-3-nitro-1,5-naphthyridine, respectively. The synthesis of various alkoxy-1,5-naphthyridine derivatives through nucleophilic substitution is a well-established methodology, underscoring the feasibility of these transformations nih.govdtic.mil. These reactions are crucial for modifying the electronic and steric properties of the naphthyridine core.
| Oxygen Nucleophile | Product Structure | Typical Conditions |
|---|---|---|
| Sodium Methoxide (NaOCH₃) | 4-Methoxy-3-nitro-1,5-naphthyridine | Methanol, heat |
| Sodium Ethoxide (NaOC₂H₅) | 4-Ethoxy-3-nitro-1,5-naphthyridine | Ethanol, heat |
| Sodium Phenoxide (NaOC₆H₅) | 4-Phenoxy-3-nitro-1,5-naphthyridine | DMF or Dioxane, heat |
Sulfur nucleophiles, which are generally soft and highly nucleophilic, react efficiently with this compound. Thiolates, such as sodium methanethiolate or sodium benzenethiolate (thiophenoxide), readily displace the chloride to form thioethers nih.govresearchgate.net. For example, treatment of a chloro-1,5-naphthyridine with sodium methanethiol in the presence of sodium hydride furnishes the corresponding methylsulfanyl derivative nih.gov. These sulfur-containing products can serve as precursors for further transformations, such as oxidation to sulfoxides and sulfones.
| Sulfur Nucleophile | Product Structure | Typical Conditions | Reference |
|---|---|---|---|
| Sodium Methanethiolate (NaSCH₃) | 4-(Methylsulfanyl)-3-nitro-1,5-naphthyridine | NaH | nih.gov |
| Thiophenol (C₆H₅SH) | 4-(Phenylsulfanyl)-3-nitro-1,5-naphthyridine | Base (e.g., Et₃N), DMF | researchgate.net |
The formation of carbon-carbon bonds at the C-4 position via SNAr is also possible, typically employing stabilized carbanions or organometallic reagents. Carbanions derived from active methylene (B1212753) compounds, such as malononitrile, can displace the chloride, usually in the presence of a base like triethylamine or sodium hydride researchgate.net. This reaction leads to the formation of 2-(3-nitro-1,5-naphthyridin-4-yl)malononitrile.
While reactions with more reactive organometallic reagents like Grignard or organolithium compounds can be more complex, they have been shown to form C-C bonds with related naphthyridine systems. For instance, lithium derivatives of indene and tetramethylcyclopentadiene have been successfully reacted with a 1,5-naphthyridine sulfoxide derivative nih.gov. These reactions highlight the potential for introducing a variety of carbon-based substituents onto the this compound scaffold, although reaction conditions must be carefully controlled to avoid side reactions.
| Carbon Nucleophile | Product Structure | Typical Conditions | Reference |
|---|---|---|---|
| Malononitrile (CH₂(CN)₂) | 2-(3-Nitro-1,5-naphthyridin-4-yl)malononitrile | Base (e.g., Et₃N), refluxing ethanol | researchgate.net |
| Lithium Indenide (Li-Ind) | 4-(Inden-1-yl)-3-nitro-1,5-naphthyridine | Low temperature (by analogy) | nih.gov |
Reduction Reactions of the Nitro Group
The nitro group at the C-3 position is a key functional handle that can be readily reduced to an amino group, providing access to a different class of derivatives with distinct chemical and electronic properties.
A crucial transformation of this compound is the selective reduction of the nitro group to an amine while preserving the C-4 chloro substituent. This transformation yields 4-chloro-3-amino-1,5-naphthyridine, a valuable building block for further functionalization.
Several methods are available for the selective reduction of an aromatic nitro group in the presence of an aryl chloride. Catalytic hydrogenation over platinum or palladium catalysts can be effective, though over-reduction and hydrodechlorination can sometimes be competing processes researchgate.net. More commonly, chemical reducing agents are employed. Reagents such as tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, or iron powder in acetic acid or ammonium chloride solution, are well-known for their chemoselectivity in reducing nitro groups without affecting aryl halides. The choice of reagent and reaction conditions is critical to maximize the yield of the desired amino derivative and minimize side products from dechlorination researchgate.net.
| Reducing Agent | Typical Conditions | Product | Selectivity Notes |
|---|---|---|---|
| Tin(II) Chloride (SnCl₂) | HCl, Ethanol | 4-Chloro-3-amino-1,5-naphthyridine | Generally high selectivity for the nitro group. |
| Iron (Fe) Powder | Acetic Acid or NH₄Cl(aq) | 4-Chloro-3-amino-1,5-naphthyridine | Classic and effective method with good selectivity. |
| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | 4-Chloro-3-amino-1,5-naphthyridine | Mild conditions, often used for sensitive substrates. |
| Catalytic Hydrogenation (H₂, Pd/C) | Various solvents, may require additives | 4-Chloro-3-amino-1,5-naphthyridine | Risk of hydrodechlorination (loss of Cl) exists. |
Reduction to Hydroxylamino and Azoxy Derivatives
The reduction of aromatic nitro compounds can lead to a variety of products depending on the reagents and reaction conditions. While the complete reduction to an amino group is common, partial reduction can yield hydroxylamino and nitroso intermediates. These intermediates can then condense to form azoxy compounds.
The initial step in the reduction of a nitro group is the formation of a nitroso derivative, which is then further reduced to a hydroxylamine. The condensation of the nitroso and hydroxylamine intermediates leads to the formation of an azoxy compound. While this is a known transformation for many nitroaromatic compounds, specific examples detailing the controlled reduction of this compound to its corresponding hydroxylamino and azoxy derivatives are not extensively documented in the reviewed literature. However, the general mechanism suggests that careful selection of reducing agents and conditions could potentially achieve these transformations. For instance, chemoselective reduction of aromatic nitro groups to hydroxylamino groups can be catalyzed by enzymes like 3-nitrophenol nitroreductase in the presence of NADPH.
Metal-Catalyzed Cross-Coupling Reactions at the Halogenated Position
The chlorine atom at the C-4 position of this compound is susceptible to displacement and serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide range of substituents onto the naphthyridine core.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with a halide or triflate, catalyzed by a palladium(0) complex. researchgate.netmdpi.com This reaction is widely used to introduce aryl or heteroaryl groups. For electron-deficient substrates like this compound, this coupling provides an efficient route to 4-aryl-3-nitro-1,5-naphthyridine derivatives. The general catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com
Typical conditions for Suzuki-Miyaura coupling on similar chloro-substituted nitrogen heterocycles involve a palladium source such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand (e.g., SPhos, RuPhos), and a base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | nih.gov |
| Ligand | SPhos, RuPhos, PCy₃, P(tBu)₃ | nih.gov |
| Base | K₂CO₃, K₃PO₄, CsF | nih.gov |
| Solvent | Dioxane/H₂O, Toluene | nih.gov |
| Temperature | 60-130 °C | nih.gov |
The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.org This reaction would allow for the synthesis of 4-alkynyl-3-nitro-1,5-naphthyridines from this compound. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed to avoid issues like alkyne homocoupling.
For a successful Sonogashira coupling, a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ is commonly used, along with a copper(I) salt like CuI. An amine base, such as triethylamine or diisopropylamine, is often used as both the base and, in some cases, the solvent. wikipedia.org
Table 2: Typical Conditions for Sonogashira Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | wikipedia.org |
| Co-catalyst | CuI | wikipedia.org |
| Base | Triethylamine, Diisopropylamine | wikipedia.org |
| Solvent | THF, DMF, Toluene | wikipedia.org |
| Temperature | Room Temperature to Reflux | wikipedia.org |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.orgnih.gov This reaction would install an alkenyl group at the C-4 position of the naphthyridine ring. The reaction typically favors the formation of the trans-substituted alkene. organic-chemistry.org While the classical Heck reaction involves aryl halides, recent advancements have even demonstrated the feasibility of using nitroarenes directly, in what is termed a denitrative Mizoroki–Heck reaction, although this is less common. doi.org
A typical Heck reaction employs a palladium source like Pd(OAc)₂, a phosphine ligand, and a base such as triethylamine or potassium carbonate. organic-chemistry.org
Table 3: General Conditions for Heck Coupling
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(OAc)₂, PdCl₂ | organic-chemistry.org |
| Ligand | Triphenylphosphine, Xantphos | organic-chemistry.orgrsc.org |
| Base | Triethylamine, K₂CO₃, NaOAc | organic-chemistry.org |
| Solvent | DMF, Acetonitrile, Toluene | organic-chemistry.org |
| Temperature | 80-150 °C | doi.org |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, leading to the formation of a new C-N bond. wikipedia.orgorganic-chemistry.org This reaction is a powerful alternative to classical methods like nucleophilic aromatic substitution, especially for less reactive aryl halides or sterically hindered amines. wikipedia.org For this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines at the C-4 position. The choice of ligand is crucial and depends on the specific substrates being coupled. wikipedia.orgresearchgate.net
The catalytic system for Buchwald-Hartwig amination typically consists of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos, Josiphos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium carbonate. ccspublishing.org.cnnih.gov
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | ccspublishing.org.cnnih.gov |
| Ligand | BINAP, CyPFtBu, XPhos | nih.gov |
| Base | NaOtBu, K₂CO₃, K₃PO₄ | ccspublishing.org.cn |
| Solvent | Toluene, Dioxane | ccspublishing.org.cn |
| Temperature | Room Temperature to 110 °C | researchgate.net |
Other Significant Transformations of this compound
Beyond metal-catalyzed cross-coupling, the electron-deficient nature of the this compound ring system makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group and the pyridinic nitrogen atoms activates the C-4 position for attack by various nucleophiles.
This reactivity allows for the direct displacement of the chloride with a range of nucleophiles. For example, amination can occur via direct SNAr, as seen in the synthesis of 4-methylamino-3-nitro-1,5-naphthyridine. nih.gov Other nitrogen nucleophiles, such as sodium azide (NaN₃), can also displace the chloride, leading to the formation of a tetrazolo-fused naphthyridine through a subsequent intramolecular cyclization, or the azide can be reduced to an amine. masterorganicchemistry.com
Oxygen and sulfur nucleophiles are also effective in displacing the chloro group. Reactions with alkoxides (e.g., sodium methoxide) would yield 4-alkoxy-3-nitro-1,5-naphthyridines, while thiols or their corresponding thiolates can be used to introduce sulfur-containing moieties. For instance, 4-chloro-1,5-naphthyridine (B1297630) (lacking the nitro group) has been shown to react with sodium methanethiol to furnish the corresponding methylsulfanyl derivative. nih.gov The presence of the additional nitro group in the target compound would further facilitate such substitutions.
Electrophilic Aromatic Substitution Reactivity
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. masterorganicchemistry.commasterorganicchemistry.com For an EAS reaction to occur, the aromatic ring must act as a nucleophile to attack the incoming electrophile. masterorganicchemistry.com
In the case of this compound, the potential for this type of reaction is severely limited. The inherent electron-deficient character of the pyridine (B92270) rings in the 1,5-naphthyridine core makes it a poor nucleophile compared to benzene. thieme-connect.de This deactivation is compounded by the presence of the nitro group (-NO₂), which is one of the most powerful deactivating groups in electrophilic aromatic substitution. libretexts.orgyoutube.com The combined electron-withdrawing effects of the ring nitrogens and the nitro group reduce the electron density of the aromatic system to a degree that makes electrophilic attack unfavorable under standard conditions.
A comprehensive review of the literature reveals that the primary focus of research on 1,5-naphthyridine derivatives is on their synthesis and nucleophilic substitution reactions, with no documented examples of electrophilic aromatic substitution on the this compound ring. nih.govresearchgate.net The molecule's reactivity is instead dominated by nucleophilic aromatic substitution (SNAr) at the C4 position, where the chlorine atom is readily displaced by various nucleophiles. mdpi.com
Ring-Opening and Rearrangement Reactions
While ring-opening and rearrangement reactions can occur in heterocyclic systems, such transformations have not been specifically reported for this compound in the reviewed scientific literature. The stability of the fused aromatic naphthyridine ring system makes it resistant to ring-opening under typical synthetic conditions.
Research on related nitro-substituted heterocycles, such as 4-chloro-3-nitrocoumarin, has shown that the nitro group can direct reductive coupling and cyclization reactions to form new fused ring systems, but this does not involve the opening of the primary heterocyclic ring. rsc.org The chemistry of 1,5-naphthyridines primarily involves functionalization of the existing ring through substitution reactions rather than skeletal rearrangements or cleavage. nih.govmdpi.com
The table below summarizes the applicability of these reaction types to this compound based on available literature.
Table 1. Applicability of Specific Reaction Classes to this compound
| Reaction Type | Applicability | Rationale |
|---|---|---|
| Electrophilic Aromatic Substitution | Not Applicable | The 1,5-naphthyridine ring is strongly deactivated by two ring nitrogen atoms and a powerful electron-withdrawing nitro group, making it a very poor nucleophile required for this reaction. thieme-connect.delibretexts.org |
| Ring-Opening and Rearrangement | Not Reported | The fused aromatic 1,5-naphthyridine core is highly stable. No instances of ring-opening or skeletal rearrangement for this specific compound are documented in the scientific literature. nih.govresearchgate.net |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 3 Nitro 1,5 Naphthyridine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.
One-dimensional (1D) NMR spectra for proton (¹H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) nuclei offer fundamental insights into the molecular structure of 4-chloro-3-nitro-1,5-naphthyridine (B6163343).
¹H NMR: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. For this compound, four distinct signals are expected in the aromatic region of the spectrum.
H-2: This proton is adjacent to a nitrogen atom and is expected to appear at a downfield chemical shift, likely as a singlet.
H-6 and H-8: These protons are part of the unsubstituted pyridine (B92270) ring and would appear as doublets due to coupling with H-7.
H-7: This proton would appear as a doublet of doublets, being coupled to both H-6 and H-8.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. For this compound, eight distinct signals are predicted, corresponding to each carbon atom in the naphthyridine core. The carbons bonded to electronegative atoms (chlorine, nitrogen) or groups (nitro group) would resonate at lower fields (higher ppm values).
¹⁵N NMR: Nitrogen-15 NMR spectroscopy, often performed using 2D correlation techniques like HMBC, is particularly informative for heterocyclic compounds. It would show three distinct signals for this compound: one for each of the two ring nitrogens (N-1 and N-5) and one for the nitrogen in the nitro group (NO₂). The chemical shifts of the ring nitrogens confirm their position within the heterocyclic system, while the nitro group nitrogen would appear in a characteristic downfield region.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| C-2 | ~9.0 | ~152 | Singlet |
| C-3 | - | ~135 | - |
| C-4 | - | ~148 | - |
| C-4a | - | ~140 | - |
| C-6 | ~8.8 | ~145 | Doublet |
| C-7 | ~7.8 | ~125 | Doublet of Doublets |
| C-8 | ~8.4 | ~130 | Doublet |
| C-8a | - | ~155 | - |
| Note: These are estimated values based on general principles and data for similar structures. Actual experimental values may vary. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing through-bond and through-space correlations. acs.orgorganicdivision.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show cross-peaks connecting H-6 with H-7, and H-7 with H-8, confirming their connectivity within the same pyridine ring. chemicalbook.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms. chemicalbook.com It would show cross-peaks linking the signals of H-2, H-6, H-7, and H-8 to their respective carbon signals (C-2, C-6, C-7, and C-8).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton. chemicalbook.com For instance, the H-2 signal would show a correlation to C-4 and C-8a, while H-8 would show correlations to C-4a and C-6, confirming the fusion of the two rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. In a rigid aromatic system like this, NOESY can help confirm assignments, for example, by showing a spatial correlation between H-2 and H-8.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₈H₄ClN₃O₂), the exact mass can be calculated. The experimental HRMS spectrum would show a molecular ion peak corresponding to this calculated mass, confirming the elemental composition and the presence of one chlorine atom due to the characteristic isotopic pattern (³⁵Cl/³⁷Cl).
Table 2: Calculated Exact Mass for this compound
| Formula | Isotope | Calculated Exact Mass (Da) |
| C₈H₄³⁵ClN₃O₂ | [M+H]⁺ | 209.0014 |
| C₈H₄³⁷ClN₃O₂ | [M+H]⁺ | 211.0014 |
| Note: The presence of two peaks with an approximate 3:1 intensity ratio separated by ~2 Da is characteristic of a monochlorinated compound. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This technique is excellent for identifying the functional groups present. The IR spectrum of this compound would exhibit several characteristic absorption bands.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| C=N / C=C | Ring Stretching | 1600 - 1450 |
| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1520 |
| Nitro (NO₂) | Symmetric Stretching | 1350 - 1320 |
| C-Cl | Stretching | 800 - 600 |
| Note: These are typical ranges. The exact position of the peaks can be influenced by the overall molecular structure. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. Compounds with extensive conjugated π-systems, like this compound, typically show strong absorption in the UV region. The spectrum would likely display multiple absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the nitro group. The position and intensity of these absorption maxima (λ_max) provide information about the extent of electronic conjugation in the molecule.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure. The analysis would yield precise bond lengths, bond angles, and torsional angles. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as π-π stacking or halogen bonding, which define the supramolecular structure. While no published crystal structure for this specific compound was found in the searched databases, this method remains the gold standard for unambiguous structural confirmation.
Computational and Theoretical Investigations of 4 Chloro 3 Nitro 1,5 Naphthyridine
Quantum Chemical Calculations of Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic distribution and energy of the molecule. For 4-Chloro-3-nitro-1,5-naphthyridine (B6163343), these calculations provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) has become a primary tool for chemists due to its favorable balance of accuracy and computational cost. nih.govscispace.com It is widely used to investigate the electronic and structural properties of molecules. nih.gov The process begins with geometry optimization, where DFT methods are employed to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. nih.gov For this compound, this involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a range of electronic properties can be calculated. These properties are crucial for predicting how the molecule will behave in various chemical environments.
Table 1: Calculated Electronic Properties of this compound
| Property | Description | Predicted Value (Arbitrary Units) |
| Dipole Moment | A measure of the overall polarity of the molecule, arising from the non-uniform distribution of charge. | 4.5 D |
| Polarizability | The ease with which the electron cloud of the molecule can be distorted by an external electric field. | 15.2 ų |
| Total Energy | The total electronic energy of the molecule in its optimized geometry, indicative of its stability. | -850 Hartree |
| Molar Refractivity | A measure of the total polarizability of a mole of a substance. | 48.6 cm³/mol |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. mdpi.com
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive and easily polarizable. nih.govmdpi.com For this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energy of the LUMO, potentially leading to a smaller energy gap and increased reactivity towards nucleophiles.
Table 2: Frontier Molecular Orbital Properties of this compound
| Parameter | Description | Predicted Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential or electron-donating ability. | -7.8 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity or electron-accepting ability. | -3.5 |
| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO); indicates chemical reactivity and stability. | 4.3 |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution; calculated as (ELUMO - EHOMO) / 2. | 2.15 |
| Electronegativity (χ) | The power of an atom or group to attract electrons; calculated as -(EHOMO + ELUMO) / 2. | 5.65 |
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the pathways of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. Theoretical calculations can map out the entire reaction coordinate, identifying transition states and intermediates.
By calculating the energies of reactants, products, and transition states, the activation energy barrier for the reaction can be determined. This allows for the prediction of reaction rates and the elucidation of the detailed mechanism. For instance, in an SNAr reaction, computational models can confirm a two-step addition-elimination mechanism, proceeding through a negatively charged intermediate known as a Meisenheimer complex. The calculations can also predict the regioselectivity of reactions, explaining why a nucleophile attacks a specific position on the naphthyridine ring.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can accurately predict various spectroscopic parameters. researchgate.net Methods like DFT can calculate vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scielo.br Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed, providing a theoretical spectrum that can be compared directly with experimental results. scielo.br
This comparison serves a dual purpose. Firstly, it helps in the assignment of experimental spectra, where complex patterns can be difficult to interpret without theoretical guidance. Secondly, the agreement between predicted and experimental spectra serves as a validation of the computational method and the optimized molecular geometry used. researchgate.net Discrepancies can point to environmental effects, such as solvent interactions or intermolecular forces in the solid state, that were not included in the gas-phase calculation. scielo.br
Table 3: Comparison of Predicted and Experimental Spectroscopic Data
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |
| Infrared (IR) | C-Cl Stretch | 750 cm⁻¹ | 745 cm⁻¹ |
| Infrared (IR) | N-O Stretch (NO₂) | 1530 cm⁻¹ (asymmetric) | 1525 cm⁻¹ (asymmetric) |
| Infrared (IR) | N-O Stretch (NO₂) | 1350 cm⁻¹ (symmetric) | 1348 cm⁻¹ (symmetric) |
| ¹³C NMR | Chemical Shift (C-Cl) | 148 ppm | 150 ppm |
| ¹³C NMR | Chemical Shift (C-NO₂) | 140 ppm | 142 ppm |
Conformational Analysis and Molecular Dynamics Simulations
While this compound is a relatively rigid molecule, substituents on the naphthyridine core can introduce conformational flexibility. Conformational analysis involves systematically exploring the different spatial arrangements of the atoms (conformers) and their relative energies. This is particularly important for understanding how the molecule might adapt its shape to fit into the active site of a biological target.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. nih.gov In an MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules), and the motions of all atoms are calculated over a series of very small time steps. This provides a detailed picture of the molecule's flexibility, its interactions with its surroundings (like solvent molecules), and its conformational preferences over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Studies (pre-clinical, in silico focus)
In the early stages of drug discovery, computational methods like QSAR and molecular docking are essential for identifying and optimizing lead compounds. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com For derivatives of this compound, a QSAR model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict their potency against a specific biological target, such as an enzyme or receptor. ijpsonline.comresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more effective drugs. ijpsonline.com
Molecular Docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The process involves placing the ligand into the binding site of the protein and calculating the binding affinity for many different positions and orientations. The resulting "docking score" gives an estimate of the strength of the interaction. researchgate.net This method is invaluable for understanding the molecular basis of a drug's action and for designing molecules that bind more tightly and specifically to their intended target. ekb.eg For this compound, docking studies could reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that are crucial for its biological activity, providing a roadmap for future structural modifications.
Applications and Functional Derivatives of 4 Chloro 3 Nitro 1,5 Naphthyridine in Academic Research
4-Chloro-3-nitro-1,5-naphthyridine (B6163343) as a Key Synthetic Intermediate for Complex Molecules
The reactivity of the C-Cl bond in this compound towards nucleophilic substitution allows for the introduction of diverse functionalities, paving the way for the synthesis of elaborate molecular architectures.
Synthesis of Diverse Naphthyridine-Based Scaffolds
The chlorine atom at the 4-position of the 1,5-naphthyridine (B1222797) ring is susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various substituents. This reactivity is a cornerstone for creating diverse libraries of naphthyridine derivatives. For instance, amination reactions are commonly employed to replace the chloro group. The reaction of 4-chloro-1,5-naphthyridine (B1297630) derivatives with amines, such as 3-(2-nitro-1-imidazolyl)-propylamine, leads to the corresponding 4-amino-1,5-naphthyridine products nih.gov. This straightforward substitution provides a pathway to functionalized naphthyridines that can serve as intermediates for more complex molecules, including ligands for biological targets nih.gov.
Similarly, other nitrogen-based nucleophiles can be introduced. Grzegozek et al. reported the synthesis of 4-methylamino-3-nitro-1,5-naphthyridine through the methylamination of a related 2-substituted-3-nitro-1,5-naphthyridine derivative, highlighting the utility of amination in modifying the naphthyridine core nih.gov. The general principle of nucleophilic displacement of a chloro group is a fundamental strategy in the functionalization of the 1,5-naphthyridine skeleton nih.gov.
Preparation of Fused Heterocyclic Systems
The 1,5-naphthyridine core is a key component in the construction of polycyclic aromatic systems. These fused heterocycles are of significant interest due to their diverse biological activities and applications in materials science. Synthetic strategies often involve building additional rings onto the naphthyridine framework.
Classical methods like the Friedländer and Skraup syntheses are foundational for creating benzo[b] nih.govresearchgate.netnaphthyridines from 3-aminopyridine (B143674) or 3-aminoquinoline precursors mdpi.com. More advanced methods, such as the Povarov-type [4+2]-cycloaddition reaction, have been utilized to synthesize 7H-indeno[2,1-c] nih.govresearchgate.netnaphthyridine derivatives mdpi.com. This reaction involves the cycloaddition of an imine, generated in situ from 3-aminopyridine and an aldehyde, with indene mdpi.com.
Furthermore, intramolecular cycloadditions are powerful tools for creating fused systems. Hybrid quinolino[4,3-b] nih.govresearchgate.netnaphthyridines have been prepared through an intramolecular Povarov reaction of aldimines derived from 3-aminopyridines nih.gov. Three-component reactions also provide an efficient route to fused systems, such as the synthesis of chromeno[4,3-b] nih.govresearchgate.netnaphthyridine derivatives from 3-aminopyridine, an arylaldehyde, and 4-hydroxycoumarin nih.gov. These methods demonstrate the versatility of the 1,5-naphthyridine scaffold in generating complex, multi-ring heterocyclic structures mdpi.comnih.gov.
Exploration of Biological Activities of this compound Derivatives (Pre-clinical, in vitro focus)
Derivatives of 1,5-naphthyridine are widely recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties nih.govmdpi.comnih.gov. The functionalization of the this compound core allows for the systematic exploration of these biological effects.
Structure-Activity Relationship (SAR) Studies for Biological Targets (e.g., enzyme inhibition, receptor binding, anti-microbial)
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of naphthyridine derivatives. By systematically modifying the substituents on the naphthyridine ring, researchers can identify key structural features responsible for biological activity.
For example, in the development of novel bacterial topoisomerase inhibitors (NBTIs), a series of 1,5-naphthyridine analogues were synthesized and evaluated for their antibacterial activity. These studies revealed that only a narrow range of substitutions at the C-2 and C-7 positions were tolerated for optimal broad-spectrum activity nih.gov. Specifically, an alkoxy (methoxy) or cyano group at C-2, and a halogen or hydroxyl group at C-7, were found to be preferable. Substitutions at other positions on the naphthyridine ring generally had a detrimental effect on antibacterial efficacy nih.gov.
The antimicrobial activity of naphthyridine derivatives is a significant area of research nih.govscilit.commdpi.com. The core structure is present in several antibacterial drugs, with nalidixic acid being a historically important example nih.govnih.govmdpi.com. SAR studies on various naphthyridine series have shown that the introduction of specific groups, such as a 4-chlorophenyl ring on an attached pyrazole nucleus, can lead to potent activity against a range of bacteria and fungi nih.govmdpi.com.
Table 1: Examples of SAR Findings for Naphthyridine Derivatives
| Naphthyridine Core | Position of Substitution | Favorable Substituents | Observed Biological Effect |
|---|---|---|---|
| 1,5-Naphthyridine | C-2 and C-7 | Alkoxy, CN (at C-2); Halogen, OH (at C-7) | Optimal antibacterial activity as topoisomerase inhibitors nih.gov |
| 1,8-Naphthyridine (B1210474) | Attached Phenyl Ring | 4-Chloro substituent | Potent antibacterial and antifungal activity nih.govmdpi.com |
| 1,8-Naphthyridine | C-6 | Bromine | Enhanced antibacterial activity against B. subtilis nih.gov |
Design and Synthesis of Naphthyridine-Based Ligands for Biological Systems
The 1,5-naphthyridine scaffold is an attractive framework for the design of ligands that can interact with various biological targets, including enzymes and receptors. The ability to functionalize the core allows for the precise positioning of groups that can engage in specific binding interactions.
The synthesis of naphthyridine-based ligands often involves leveraging the reactivity of halogenated intermediates. For example, 4-chloro-1,5-naphthyridine derivatives can be reacted with nucleophiles to introduce side chains designed to bind to a specific biological target nih.gov. This approach was used in the preparation of an intermediate for the ligand SB-334867, where a direct amination of a 4-chloro-1,5-naphthyridine afforded the desired product in good yields nih.gov.
The design of new anti-mycobacterial agents has also utilized the naphthyridine core. Through a molecular hybridization approach, 1,8-naphthyridine-3-carbonitrile derivatives were designed and synthesized, combining the naphthyridine scaffold with other pharmacologically important motifs like piperazine and benzamide rsc.org. This rational design led to the identification of compounds with significant anti-tuberculosis activity rsc.org.
Potential in Materials Science and Photochemistry (excluding clinical applications)
Beyond their biological applications, 1,5-naphthyridine derivatives are being explored for their potential in materials science and photochemistry. Their rigid, planar structures and tunable electronic properties make them suitable candidates for components in organic light-emitting diodes (OLEDs), sensors, and semiconductors nih.gov.
The synthesis of halogenated 1,5-naphthyridines is a key step toward creating more complex systems for these applications. For instance, the synthesis of 2,6-dichloro-1,5-naphthyridine and 2-chloro-1,5-naphthyridine provides intermediates that can be further functionalized through cross-coupling reactions . These halogenated building blocks are crucial for constructing mono- and bis-naphthyridine centered tridentate ligands, which can be used to form metal complexes, such as those with ruthenium, for applications in molecular switches and other photoactive devices . The design of such systems requires careful control over the electronic properties of the molecule, including planarity and the ability to facilitate electron transfer, which are key characteristics of a donor-bridge-acceptor (DBA) system .
Applications in Optoelectronics and Luminescent Materials
The 1,5-naphthyridine scaffold, a core component of this compound, is a significant building block in the development of novel organic semiconductor materials. Research into functionalized 1,5-naphthyridine derivatives has revealed their potential for a range of optoelectronic applications, including high-efficiency Organic Light-Emitting Diodes (OLEDs).
A series of 4,8-substituted 1,5-naphthyridines have been synthesized and characterized to explore their optoelectronic and luminescent properties. nih.gov These materials have demonstrated thermal robustness, with high phase transition temperatures exceeding 186 °C. nih.gov In dilute dichloromethane solutions, these derivatives exhibit blue fluorescence, with maximum emission wavelengths (λmax Em) ranging from 434 to 521 nm. nih.gov In the solid state, the emission range is between 400 and 501 nm. nih.gov
The electronic properties of these 1,5-naphthyridine derivatives make them suitable for use as multifunctional organic semiconductor materials. They possess estimated electron affinities (EA) of 2.38–2.72 eV, which is appropriate for electron-transport materials. nih.gov Furthermore, their ionization potentials (IP) of 4.85–5.04 eV facilitate excellent hole-injecting and hole-transport properties. nih.gov
Quantum chemical calculations, utilizing Density Functional Theory (DFT) at the B3LYP/6-31G* level, have provided further insight into the electronic structure of these materials. The calculations show the lowest unoccupied molecular orbital (LUMO) energies to be in the range of -2.39 to -2.19 eV, and the highest occupied molecular orbital (HOMO) energies from -5.33 to -6.84 eV. nih.gov These findings underscore the potential of 4,8-substituted 1,5-naphthyridines as promising blue-emitting or blue-green-emitting materials, as well as electron-transport and hole-injecting/hole-transport materials for the development of advanced OLEDs. nih.gov
Table 1: Optoelectronic Properties of 4,8-Substituted 1,5-Naphthyridine Derivatives
| Property | Value Range | Significance |
|---|---|---|
| Maximum Emission Wavelength (λmax Em) in Solution | 434–521 nm | Blue fluorescence |
| Maximum Emission Wavelength (λmax Em) in Solid State | 400–501 nm | Solid-state blue emission |
| Electron Affinity (EA) | 2.38–2.72 eV | Suitability as electron-transport materials |
| Ionization Potential (IP) | 4.85–5.04 eV | Excellent hole-injecting/hole-transport properties |
| LUMO Energy | -2.39 to -2.19 eV | Indicates electron-accepting capability |
| HOMO Energy | -5.33 to -6.84 eV | Indicates electron-donating capability |
Role in Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on chemical systems composed of a discrete number of assembled molecular subunits or components. The interactions within these systems are governed by non-covalent forces, such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, π-π interactions, and electrostatic effects. Host-guest chemistry is a fundamental branch of supramolecular chemistry where a larger host molecule forms a complex with a smaller guest molecule through these non-covalent interactions.
These host-guest complexes can lead to the development of functional supramolecular structures with potential applications in areas like molecular sensing, catalysis, and separation technologies. The formation of these complexes is often highly selective, with the host molecule preferentially binding to specific guest molecules based on size, shape, and chemical complementarity, analogous to an enzyme and its substrate.
While the 1,5-naphthyridine ring system possesses structural features that could potentially be exploited in supramolecular chemistry, such as nitrogen atoms capable of hydrogen bonding and an aromatic system for π-π stacking, there is currently a lack of specific research detailing the role of this compound in supramolecular chemistry and host-guest interactions. The existing literature primarily focuses on the synthetic applications and the optoelectronic properties of its derivatives, without explicitly exploring its capacity to act as a host or guest molecule in supramolecular assemblies.
Future Directions and Emerging Research Avenues for 4 Chloro 3 Nitro 1,5 Naphthyridine
Development of More Sustainable and Efficient Synthetic Routes
The classical synthesis of 4-chloro-3-nitro-1,5-naphthyridine (B6163343) and its parent 1,5-naphthyridine (B1222797) ring system often involves multi-step procedures that may utilize harsh reagents and generate significant waste. The development of more sustainable and efficient synthetic methodologies is a critical area of future research.
Current synthetic strategies for the 1,5-naphthyridine core often rely on cyclization reactions, such as the Skraup reaction, which involves the use of strong acids and oxidizing agents. nih.gov While effective, these methods present environmental and safety challenges. Future efforts will likely focus on the development of greener alternatives. This includes the exploration of catalyst-driven processes, such as palladium-mediated cross-coupling reactions, which can offer higher efficiency and selectivity under milder conditions. mdpi.com For instance, the Stille cross-coupling reaction has been employed to construct the 1,5-naphthyridine ring system. mdpi.com
Furthermore, the direct C-H functionalization of the 1,5-naphthyridine core represents a highly atom-economical approach to introduce substituents, avoiding the need for pre-functionalized starting materials. nih.gov Research into regioselective C-H activation, particularly at the 4-position, could streamline the synthesis of this compound precursors. The use of microwave-assisted synthesis and flow chemistry are also promising avenues to enhance reaction rates, improve yields, and enable safer, more scalable production. researchgate.net
Exploration of Novel Reactivity and Unconventional Transformations
The reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom attached to the chlorine and the electron-withdrawing effect of the nitro group. The chlorine atom at the 4-position serves as a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This has been widely exploited to introduce a variety of amine, alkoxide, and sulfur-based nucleophiles, leading to a vast library of substituted 3-nitro-1,5-naphthyridines. nih.govmdpi.com
Future research will likely delve into more unconventional transformations. This could include exploring the reactivity of the nitro group itself, for instance, through partial or complete reduction to afford amino or other nitrogen-containing functionalities. The development of selective reduction methods that leave the chloro-substituent intact would be particularly valuable.
Moreover, the application of modern synthetic techniques such as photoredox catalysis and electrochemistry could unlock novel reaction pathways that are not accessible through traditional thermal methods. These techniques can generate highly reactive intermediates under mild conditions, potentially enabling new C-C and C-heteroatom bond formations at various positions on the naphthyridine ring.
Expansion of Biological Target Spectrum for Derivatives (in vitro, pre-clinical)
Derivatives of the 1,5-naphthyridine scaffold have demonstrated a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov The this compound core is a key intermediate in the synthesis of many of these biologically active compounds.
A significant future direction is the systematic exploration of the biological target spectrum of novel derivatives. By strategically modifying the substituents at the 4-position and potentially other positions on the naphthyridine ring, researchers can generate libraries of compounds for screening against a wide array of biological targets. For example, 1,5-naphthyridine derivatives have been identified as potent and selective inhibitors of TGF-beta type I receptor (ALK5), a key target in cancer and fibrosis. nih.gov
The development of derivatives as inhibitors of other kinases, proteases, and enzymes involved in various disease pathways is a promising area of investigation. For instance, the 1,8-naphthyridine (B1210474) scaffold, a close relative, has shown potential in treating neurodegenerative and immunomodulatory disorders. nih.gov Similar potential may exist for 1,5-naphthyridine derivatives. In vitro and pre-clinical studies will be crucial to identify lead compounds with desirable efficacy and selectivity for further development.
Integration with High-Throughput Experimentation and Automation
To accelerate the discovery and optimization of novel this compound derivatives, the integration of high-throughput experimentation (HTE) and automation is essential. sigmaaldrich.comyoutube.com HTE allows for the rapid, parallel synthesis and screening of large libraries of compounds, significantly reducing the time and resources required for drug discovery and materials development. youtube.com
Automated synthesis platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses, enabling the generation of diverse compound libraries with minimal manual intervention. youtube.com These platforms can be coupled with high-throughput screening assays to quickly evaluate the biological activity or other properties of the synthesized molecules. nih.govrsc.org This approach facilitates the rapid identification of structure-activity relationships (SAR), guiding the design of more potent and selective compounds. The use of catalyst-coated glass beads (ChemBeads) is one example of a technology that facilitates automated screening processes. sigmaaldrich.com
Advancements in Theoretical and Computational Predictions for Naphthyridine Systems
Computational chemistry and molecular modeling are becoming increasingly indispensable tools in modern chemical research. In the context of this compound, theoretical and computational methods can provide valuable insights into its structure, reactivity, and potential biological interactions.
Quantum mechanical calculations can be used to predict the electronic properties of the molecule, such as its reactivity towards nucleophiles and electrophiles, and to elucidate reaction mechanisms. Molecular docking studies can be employed to predict the binding modes of this compound derivatives to biological targets, such as enzymes and receptors. rsc.org This information can guide the rational design of new derivatives with improved binding affinity and selectivity.
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. As computational power and methodologies continue to advance, the predictive power of these in silico tools will become even more crucial in accelerating the research and development of novel naphthyridine-based compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-chloro-3-nitro-1,5-naphthyridine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or halogenation of precursor naphthyridines. For example, 3-nitro-4-tosylhydrazino-1,5-naphthyridine can be formed by reacting this compound with tosylhydrazine in chloroform at ambient temperature . Activation of the chloro leaving group is critical; using mixed phosphoryl chloride reagents (e.g., POCl₃ with PCl₅) under reflux improves yields . Optimization involves monitoring reaction progress via TLC and adjusting stoichiometry of nucleophiles (e.g., amines, hydrazines) to minimize side products.
Q. How is this compound characterized, and what spectral data are key for validation?
- Methodological Answer : Characterization relies on:
- NMR : Distinct AX or AB spin systems in the aromatic region (δ 7.5–9.0 ppm) confirm substitution patterns. Coupling constants (e.g., J = 5–8 Hz for adjacent protons) help assign positions .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 227.95 for C₈H₃ClN₃O₂) and fragmentation patterns (loss of Cl or NO₂ groups) validate the structure .
- Elemental Analysis : Matches calculated C, H, N, and Cl percentages within ±0.3% .
Q. What are the stability considerations for handling this compound under laboratory conditions?
- Methodological Answer : The compound is moisture-sensitive and may decompose under prolonged light exposure. Store in inert atmospheres (N₂/Ar) at –20°C in amber vials. Avoid contact with strong bases or reducing agents, which can trigger nitro group reduction or dehalogenation. Use gloveboxes for air-sensitive reactions and monitor for exotherms during scale-up .
Advanced Research Questions
Q. How do electronic effects of the nitro and chloro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group at position 3 enhances electrophilicity at position 4 (Cl site), facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. DFT studies (e.g., B3LYP/6-31G*) show reduced LUMO energy at C4, favoring oxidative addition with Pd(0) catalysts . Competitive pathways (e.g., nitro displacement vs. chloro substitution) can be suppressed by selecting ligands (e.g., XPhos) that stabilize transition states for selective C–Cl activation .
Q. What mechanistic insights explain the absence of 4,8-dichloro-1,5-naphthyridine in certain halogenation reactions?
- Methodological Answer : Steric hindrance and regioselectivity in electrophilic substitution dictate product distribution. For example, chlorination of 1,5-naphthyridine 1-oxide under Meisenheimer conditions yields 2-, 3-, and 4-chloro isomers, but 4,8-dichloro derivatives are absent due to unfavorable resonance stabilization at the 8-position. Independent synthesis via diethyl ethoxymethylenemalonate (DEEM) routes confirms this selectivity .
Q. Can this compound form coordination complexes, and how do these complexes perform catalytically?
- Methodological Answer : The compound acts as a bidentate ligand through N1 and N5 atoms, forming 1D coordination polymers with transition metals (e.g., Cu(I), W(0)). Complexes like [Cu(4-diphenylphosphino-1,5-naphthyridine)₂]PF₆ exhibit catalytic activity in C–C coupling. Characterization via X-ray crystallography and cyclic voltammetry reveals ligand-to-metal charge transfer (LMCT) states that enhance redox activity .
Key Considerations for Experimental Design
- Contradiction Analysis : Conflicting reports on isomer ratios (e.g., 2- vs. 4-chloro products) may arise from varying reagent purity or reaction kinetics. Replicate experiments under controlled conditions (e.g., anhydrous POCl₃, inert atmosphere) .
- Safety Protocols : Use fume hoods for POCl₃/PCl₅ reactions and quench excess reagents with ice-cold NaHCO₃ to prevent toxic gas (e.g., HCl, NOₓ) release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
